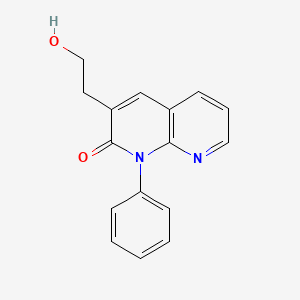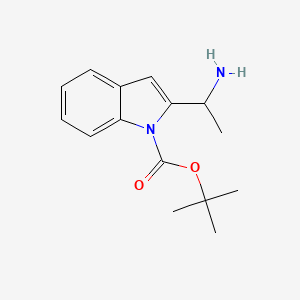
3-Methyl-4-phenylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a methyl group at the third position, a phenyl group at the fourth position, and a carboxylic acid group at the second position. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired quinoline derivative. The reaction typically requires heating and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions: 3-Methyl-4-phenylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 3-Methyl-4-phenylquinoline-2-methanol or 3-Methyl-4-phenylquinoline-2-aldehyde.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: 3-Methyl-4-phenylquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting bacterial and inflammatory diseases.
Medicine: The compound’s potential therapeutic effects are being investigated in the context of cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for the development of anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for various applications in the textile and printing industries.
作用機序
The mechanism of action of 3-Methyl-4-phenylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
- 2-Phenylquinoline-4-carboxylic acid
- 3-Methylquinoline-2-carboxylic acid
- 4-Phenylquinoline-2-carboxylic acid
Comparison: 3-Methyl-4-phenylquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methyl group at the third position enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes. The phenyl group at the fourth position may contribute to increased binding affinity to specific molecular targets, enhancing its biological activity.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
3-methyl-4-phenylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16(11)17(19)20/h2-10H,1H3,(H,19,20) |
InChIキー |
YVHOTJIJEKQMHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N=C1C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


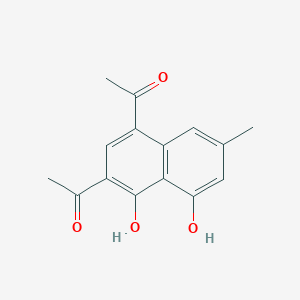
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)


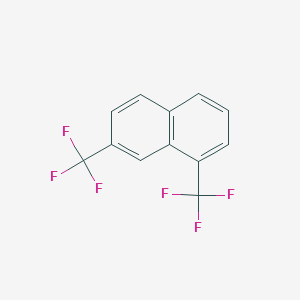
![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
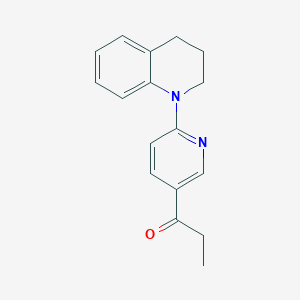
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

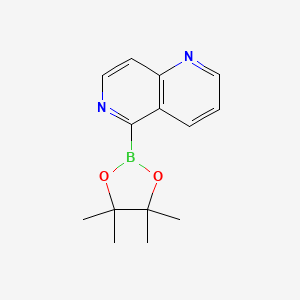
![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

